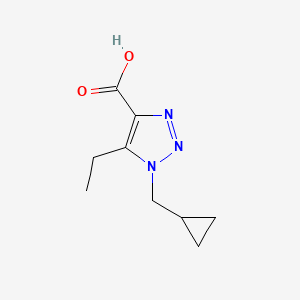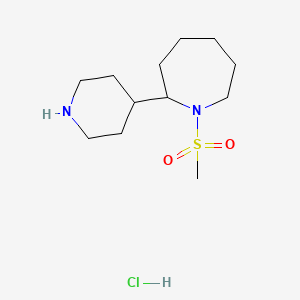
1-Bromocyclobut-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromocyclobut-1-ene is a chemical compound that belongs to the class of cyclobutene derivatives. It is characterized by a four-membered ring structure with a bromine atom attached to one of the carbon atoms in the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromocyclobut-1-ene can be synthesized through several methods. One common approach involves the bromination of cyclobutene. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromocyclobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different cyclobutene derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form cyclobutadiene or other unsaturated compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Elimination Conditions: Elimination reactions often require the presence of a strong base, such as potassium tert-butoxide (KOtBu), and elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted cyclobutene derivatives can be formed.
Elimination Products: Cyclobutadiene and other unsaturated compounds are typical products of elimination reactions.
Aplicaciones Científicas De Investigación
1-Bromocyclobut-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is used in the development of novel materials with unique electronic and mechanical properties.
Biological Studies: Researchers utilize this compound in studies related to enzyme inhibition and protein modification.
Mecanismo De Acción
The mechanism of action of 1-bromocyclobut-1-ene involves its reactivity with various nucleophiles and bases. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. These reactions can lead to the formation of reactive intermediates, such as carbocations or carbanions, which further participate in subsequent chemical transformations .
Comparación Con Compuestos Similares
1-Bromocyclohex-1-ene: Similar in structure but with a six-membered ring.
1,1-Dibromocyclobutane: Contains two bromine atoms on a four-membered ring.
Cyclobutene: The parent compound without any bromine substitution.
Uniqueness: 1-Bromocyclobut-1-ene is unique due to its strained four-membered ring structure combined with the presence of a bromine atom. This combination imparts distinct reactivity patterns compared to its analogs, making it a versatile compound in synthetic chemistry .
Propiedades
Fórmula molecular |
C4H5Br |
|---|---|
Peso molecular |
132.99 g/mol |
Nombre IUPAC |
1-bromocyclobutene |
InChI |
InChI=1S/C4H5Br/c5-4-2-1-3-4/h2H,1,3H2 |
Clave InChI |
UEGVPEVUDLXNEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


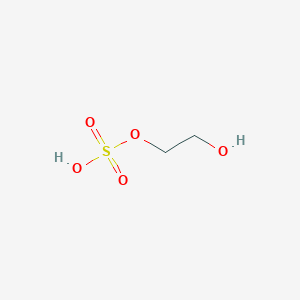
![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
![2-{1-[2-(pyrimidin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13557947.png)
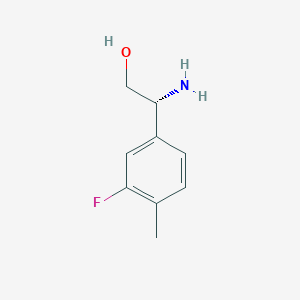
![1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride](/img/structure/B13557955.png)
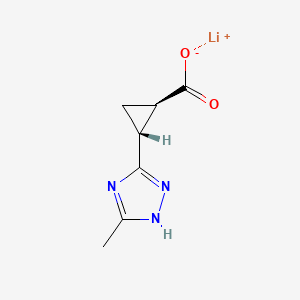

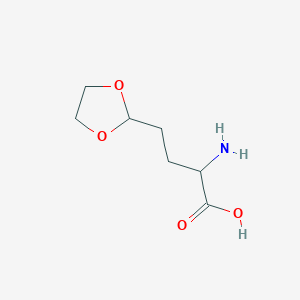
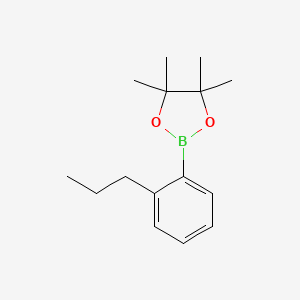
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
